molecular formula C10H16N2O2 B11902189 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione CAS No. 90058-27-8

7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione

Cat. No.: B11902189
CAS No.: 90058-27-8
M. Wt: 196.25 g/mol
InChI Key: OMXDVFAWWBTVSO-UHFFFAOYSA-N
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Description

7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione (CAS 90058-27-8) is a high-purity spiro heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C10H16N2O2 and a molecular weight of 196.25 g/mol, this compound serves as a versatile and valuable building block for the synthesis of more complex molecules. The unique spiro architecture, characterized by two rings connected through a single carbon atom, confers structural rigidity and distinct three-dimensional properties. These characteristics make spiro compounds like this one privileged scaffolds in pharmaceutical development, as they can act as biological isosteres, potentially optimizing the water solubility, lipoliphicity, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of drug candidates. Spiro heterocyclic structures are a distinguishing feature of numerous biologically active compounds and are widely reported for their good pharmacological characteristics. Research into functionalized spiro compounds, including diazaspiroundecanedione derivatives, has shown promising biological activities. Recent scientific studies highlight that such spiro compounds are scanned for their potential to inhibit key enzymes like COX-1 and COX-2, demonstrating significant anti-inflammatory activity with selectivity indices that can surpass standard reference drugs. This suggests their value as a core structure in developing new therapeutic agents. Furthermore, as a piperazine derivative, this compound belongs to a crucial class of synthetic building blocks; piperidine and piperazine moieties are found in more than twenty different families of drugs, enhancing the biological activity of molecular frameworks into which they are incorporated. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound in various applications, including but not limited to, pharmaceutical intermediate synthesis, antimicrobial and anti-inflammatory agent development, and as a key structural motif in exploring new chemical spaces for drug discovery.

Properties

CAS No.

90058-27-8

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

11-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione

InChI

InChI=1S/C10H16N2O2/c1-7-4-2-3-5-10(7)9(14)11-6-8(13)12-10/h7H,2-6H2,1H3,(H,11,14)(H,12,13)

InChI Key

OMXDVFAWWBTVSO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12C(=O)NCC(=O)N2

Origin of Product

United States

Preparation Methods

Ugi Four-Component Reaction Followed by Tsuji–Trost Cyclization

A prominent approach involves the Ugi four-component reaction (Ugi-4CR) to generate precursors, followed by palladium-catalyzed Tsuji–Trost cyclization to form the spirocyclic core. In Procedure A ( ), aldehydes, amines, carboxylic acids, and isocyanides undergo Ugi-4CR in methanol to yield linear peptoid precursors. For example, combining 4-methoxybenzylamine, ethyl isocyanide, and a methyl-substituted aldehyde produces a precursor with a pendent vinyl group.

The subsequent Tsuji–Trost cyclization (Procedure B , ) employs Pd₂(dba)₃ (0.05 equiv) and chiral phosphine ligand L4 (0.2 equiv) in dioxane. The reaction proceeds at room temperature overnight, achieving enantioselective intramolecular allylic amidation to form the spirocyclic diketopiperazine. This method yields enantiomerically enriched products (e.g., (R)-4-benzyl-3-ethyl-1-(4-methoxybenzyl)-1,4-diazaspiro[5.5]undecane-2,5-dione) with >90% enantiomeric excess (ee) in some cases .

Key Advantages :

  • High enantioselectivity via chiral ligand L4 .

  • Modular precursor synthesis through Ugi-4CR.

N-Alkylation of Imidazolidinedione Derivatives

Alternative routes involve N-alkylation of imidazolidinedione intermediates. As demonstrated in the synthesis of azimilide dihydrochloride ( ), 1-bromo-4-chlorobutane reacts with a methyl-substituted imidazolidinedione under basic conditions (K₂CO₃, DMF, 353–373 K). Subsequent quaternization with N-methylpiperazine introduces the spirocyclic nitrogen.

For 7-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione, analogous alkylation of a preformed imidazolidinedione with methylating agents (e.g., methyl iodide) could install the 7-methyl group. The reaction typically requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–80°C) .

Purification : Column chromatography on silica gel or recrystallization from ethanol/water mixtures yields high-purity products .

Solvent-Free Microwave-Assisted Condensation

Green chemistry approaches utilize microwave irradiation to accelerate spirocycle formation. In a reported method ( ), 6-carbethoxy-3,5-diarylcyclohex-2-enones condense with ethylene diamine in the presence of p-toluenesulfonic acid (p-TSA) under solvent-free conditions. Microwave irradiation (100–150 W, 5–10 min) facilitates rapid imine formation and cyclization, yielding 1,4-diazaspiro[4.5]deca-9-ene derivatives.

Adapting this protocol, substituting the cyclohexenone with a methyl-bearing analog could direct the formation of the 7-methyl substituent. The absence of solvent reduces waste, while microwave heating enhances reaction efficiency (80–90% yield in 10 min) .

Industrial-Scale Synthesis via Continuous Flow Reactors

For large-scale production, continuous flow reactors optimize yield and reproducibility. A diazaspiro[5.5]undecane precursor (e.g., 3-(5-bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane) is synthesized by reacting a spirocyclic amine with 5-bromo-2-chloropyridine in DMF using K₂CO₃ (2 equiv) at 100°C (). Automated systems control residence time and temperature, achieving >95% conversion.

Applying this to this compound, methyl-substituted amines and ketones could be fed into a flow reactor with immobilized catalysts (e.g., Pd/C), enabling continuous production.

Oxidative Methods for Carboxylic Acid Precursors

Procedure D ( ) details the oxidation of alcohols to carboxylic acids using CuBr, 2,2′-bipyridine, and TEMPO under oxygen. A methyl-substituted alcohol precursor is oxidized to the corresponding carboxylic acid, which participates in Ugi-4CR. After oxidation, the aldehyde intermediate is quenched with H₂O₂ and NaClO₂, followed by extraction with ethyl acetate .

Comparative Analysis of Methods

Method Catalyst/Reagents Yield Enantioselectivity Scale
Ugi-4CR + Tsuji–TrostPd₂(dba)₃, L4 60–75%>90% eeLab-scale
N-AlkylationK₂CO₃, DMF70–85%N/APilot-scale
Microwave Condensationp-TSA, MWI80–90%N/ALab-scale
Continuous FlowK₂CO₃, DMF>95%N/AIndustrial

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, often targeting specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its pharmacological properties , particularly as an enzyme inhibitor and receptor agonist. Its structural characteristics allow it to modulate biological pathways effectively. Research indicates that modifications to its structure can enhance or alter its biological activity, making it a candidate for further investigation in drug development.

Table 1: Potential Biological Activities of 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways
Receptor AgonismInteraction with various receptors influencing neurotransmission
Antimicrobial EffectsInvestigated for potential use as an antimicrobial agent

Enzyme Inhibition Studies

Research has shown that this compound exhibits significant enzyme inhibition properties. This is particularly relevant in the context of developing therapeutic agents targeting diseases where enzyme modulation is crucial.

Case Study: Enzyme Interaction

A study explored the compound's ability to interact with specific enzymes linked to metabolic disorders. The findings indicated a promising inhibition profile that could lead to the development of new treatments for conditions such as diabetes and obesity by regulating metabolic enzymes.

Receptor Interaction Studies

The compound's interaction with receptors is a key area of research, particularly concerning the GABA_A receptor. It has been identified as a potential antagonist, which may influence neuronal excitability and offer therapeutic implications for neurological disorders.

Table 2: Receptor Interaction Profiles

Receptor TypeInteraction TypePotential ImplicationsReferences
GABA_AAntagonistMay treat conditions related to CNS disorders
Other Neurotransmitter ReceptorsAgonist/AntagonistModulation of neurotransmitter pathways

Synthesis and Optimization

The synthesis of this compound typically involves several methods that can be optimized for yield and purity through careful control of reaction conditions. Notable synthetic routes include cyclization reactions involving appropriate diamines and cyclic anhydrides.

Table 3: Synthesis Methods Overview

Method TypeDescriptionYield Optimization Techniques
CyclizationInvolves diamines with cyclic anhydridesReaction temperature control
Continuous FlowUtilizes automated systems for enhanced efficiencyReal-time monitoring of reaction parameters

Mechanism of Action

The mechanism of action of 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione, differing in substituent position, ring size, or functional groups:

Compound Name CAS Number Key Structural Features Molecular Formula Molecular Weight
1,4-Diazaspiro[5.5]undecane-2,5-dione 106025-29-0 Parent compound; no methyl substituent C₉H₁₄N₂O₂ 182.22 g/mol
1,4-Diazaspiro[5.5]undecane-3,5-dione 5699-91-2 Carbonyl groups at positions 3 and 5 C₉H₁₄N₂O₂ 182.22 g/mol
(S)-3-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione 90058-23-4 Methyl at position 3; stereospecific (S)-configuration C₁₀H₁₆N₂O₂ 196.25 g/mol
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) - Aryl substituent (phenyl) at position 1 C₁₅H₁₆N₂O₂ 256.30 g/mol

Key Observations :

  • Substituent Position : The methyl group at position 7 in the target compound contrasts with analogs like (S)-3-methyl (CAS 90058-23-4), where steric effects near the carbonyl groups may alter hydrogen-bonding capacity or ring puckering .
  • Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., 5d) exhibit higher melting points (162–183°C) compared to alkylated analogs (e.g., viscous oils like 6n), suggesting enhanced crystallinity from π-π stacking .
Physicochemical and Spectral Properties
Property This compound (Inferred) 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) (S)-3-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione
Melting Point ~150–170°C (estimated) 162°C Not reported (likely viscous oil)
IR (Carbonyl Stretching) ~1720–1685 cm⁻¹ (imide C=O) 1725, 1678 cm⁻¹ 1725, 1685 cm⁻¹
¹H-NMR (Key Signals) δ 1.2–2.1 (cyclohexyl CH₂), δ 3.7 (CH₃) δ 4.11 (O=C-CH₂-N), δ 7.38–7.39 (aryl H) δ 1.23–2.05 (cyclohexyl CH₂), δ 3.72 (OCH₃)
Solubility Moderate in polar aprotic solvents (DMF, DMSO) Low in water; soluble in CH₂Cl₂ Similar to parent compound

Notes:

  • The 7-methyl group likely reduces symmetry, complicating crystallization compared to phenyl-substituted analogs (e.g., 5d) .
  • IR spectra consistently show imide carbonyl stretches near 1720–1685 cm⁻¹, unaffected by alkyl/aryl substituents .

Biological Activity

7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione is a spirocyclic compound characterized by its unique structural features, including a spiro linkage between two nitrogen-containing rings and two carbonyl groups. This distinct structure imparts unique chemical properties that make it a subject of interest in medicinal chemistry and pharmacology. Recent studies have explored its biological activity, particularly its potential as an enzyme inhibitor and receptor agonist.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial.
  • Receptor Agonism : It may act as an agonist for certain receptors, influencing various biological pathways and potentially leading to pharmacological effects.

Anticonvulsant Activity

A notable area of research focuses on the anticonvulsant properties of compounds related to this compound. In a study examining various diazaspiro compounds, certain derivatives demonstrated potent anticonvulsant activity with effective doses (ED50) significantly lower than reference drugs like Phenobarbital and Ethosuximide .

Compound IDED50 (mmol/kg)Reference DrugReference Drug ED50 (mmol/kg)
6g0.0043Phenobarbital0.06
6e0.019Diphenylhydantoin0.034

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with specific molecular targets involved in neurotransmission and cellular signaling pathways.

Structural Modifications and Activity Enhancement

Modifications to the structure of this compound can enhance or alter its biological activity. Research indicates that varying the substituents on the spirocyclic framework can lead to compounds with improved potency or selectivity towards specific biological targets .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticonvulsant Screening : A comprehensive screening of various diazaspiro compounds revealed that modifications to the core structure significantly influenced their anticonvulsant efficacy .
  • Mechanistic Studies : Investigations into the binding affinity of this compound with target receptors have provided insights into its potential therapeutic applications .
  • Therapeutic Applications : The compound has been explored for potential use in treating conditions such as obesity and pain management due to its influence on metabolic and pain signaling pathways .

Q & A

Q. Advanced Research Focus

  • Box-Behnken Design : Efficiently optimizes 3–5 variables (e.g., temperature, pH, catalyst loading) with minimal runs. For diazaspiro systems, this design identified 85% yield thresholds for 1-(4-methylphenyl) derivatives at 60°C and 0.1 mol% tetrabutylammonium bromide .
  • Taguchi Methods : Robust against noise variables (e.g., impurity levels), ideal for industrial-scale process development .

How are spirocyclic intermediates analyzed in continuous flow systems versus batch reactors?

Advanced Research Focus
Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of imide rings). Online NMR or FTIR monitors real-time intermediate formation, while segmented flow prevents clogging from precipitates. Batch reactors, however, allow longer residence times for kinetically slow steps, such as cyclization of sterically hindered precursors .

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